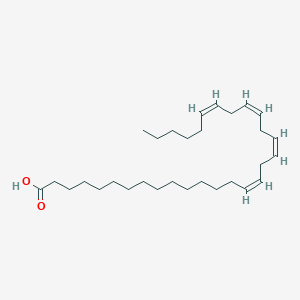

15Z,18Z,21Z,24Z-triacontatetraenoic acid

Description

Contextualization of Very Long-Chain Fatty Acids in Biological Membranes and Cellular Processes

VLC-PUFAs are integral components of cellular membranes, especially in tissues with high metabolic activity and unique structural requirements, such as the retina, brain, and spermatozoa. aocs.orgnih.gov Their structure is distinct, featuring a long, saturated carbon chain near the carboxylic acid group and a polyunsaturated tail at the methyl end. aocs.orgresearchgate.net This hybrid nature allows them to span both leaflets of a phospholipid bilayer, influencing membrane fluidity, thickness, and curvature. aocs.orgnih.gov

In cellular processes, VLC-PUFAs are crucial for maintaining the structural integrity of photoreceptor outer segment disks in the retina and are involved in spermatogenesis. aocs.orgresearchgate.net They are believed to stabilize proteins within the membrane and regulate signaling pathways and ion balance. researchgate.netnih.gov Although present in small amounts, their role is critical; for instance, they constitute a significant percentage of the fatty acids in specific phospholipids (B1166683) of photoreceptor membranes. aocs.org The enzyme primarily responsible for their synthesis is the Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4). nih.govnih.gov

Overview of Polyunsaturated Fatty Acid (PUFA) Classification and Isomerism

Polyunsaturated fatty acids (PUFAs) are fatty acids containing two or more carbon-carbon double bonds. wikipedia.orgfiveable.me They are classified based on several structural features, including the length of the carbon chain and the position of the double bonds.

Classification by Chain Length:

Short-Chain Polyunsaturated Fatty Acids (SC-PUFAs): Typically have 18 carbon atoms. wikipedia.org

Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs): Contain 20 to 24 carbon atoms. nih.govwikipedia.org

Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs): Possess more than 24 carbon atoms. aocs.orgnih.gov

Classification by Omega (ω) Family: This classification is determined by the location of the double bond closest to the methyl (omega) end of the fatty acid chain. wikipedia.org

Omega-3 (ω-3 or n-3): The first double bond is located at the third carbon atom from the methyl end. wikipedia.org

Omega-6 (ω-6 or n-6): The first double bond is located at the sixth carbon atom from the methyl end. wikipedia.org

Isomerism: The spatial arrangement of atoms around the double bonds is known as isomerism. In naturally occurring PUFAs, the double bonds are typically in the cis configuration. nih.gov This means the hydrogen atoms attached to the carbons of the double bond are on the same side, creating a kink or bend in the fatty acid chain. nih.gov This bending is crucial for the fluidity of cell membranes. fiveable.melipotype.com The scientific nomenclature uses "Z" to denote this cis configuration, as seen in the name 15Z ,18Z ,21Z ,24Z -triacontatetraenoic acid.

| Classification Type | Description | Examples |

|---|---|---|

| Chain Length | Based on the number of carbon atoms in the fatty acid backbone. | SC-PUFA (C18), LC-PUFA (C20-C24), VLC-PUFA (>C24) |

| Omega (ω) Family | Determined by the position of the first double bond from the methyl end. | Omega-3, Omega-6 |

| Isomerism | The geometric configuration of the double bonds. | cis (Z) or trans (E) |

Positioning of 15Z,18Z,21Z,24Z-Triacontatetraenoic Acid within the Omega-6 (ω-6) Fatty Acid Family

This compound is a very long-chain polyunsaturated fatty acid with the chemical formula C30H52O2. nih.gov Its classification within the omega-6 family is determined by its specific chemical structure. nih.govebi.ac.uk

The name "triacontatetraenoic acid" indicates a 30-carbon chain ("triaconta-") with four ("tetra-") double bonds ("-enoic"). The numbers and "Z" designators—15Z, 18Z, 21Z, 24Z—specify the location and cis configuration of these four double bonds, counting from the carboxyl (-COOH) end of the molecule.

To determine its omega classification, one must count from the methyl (ω) end. In a 30-carbon chain, the last double bond is at carbon 24 (counting from the carboxyl end). The position from the methyl end (carbon 30) is calculated as: 30 - 24 = 6. Therefore, the first double bond from the omega end is at the 6th carbon, definitively placing it in the omega-6 fatty acid family . nih.govebi.ac.uk It is a very long-chain member of the metabolic pathway that includes shorter-chain omega-6 fatty acids. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid | nih.gov |

| Molecular Formula | C30H52O2 | nih.gov |

| Molecular Weight | 444.7 g/mol | nih.gov |

| Fatty Acid Class | Very Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) | nih.gov |

| Omega Family | Omega-6 (ω-6) | nih.govebi.ac.uk |

Properties

CAS No. |

71387-73-0 |

|---|---|

Molecular Formula |

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid |

InChI |

InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-29H2,1H3,(H,31,32)/b7-6-,10-9-,13-12-,16-15- |

InChI Key |

OYFUVVSDGVEUMN-DOFZRALJSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Discovery, Isolation, and Natural Distribution of 15z,18z,21z,24z Triacontatetraenoic Acid

Initial Identification and Structural Characterization in Marine Sponges

The discovery of novel fatty acids in marine organisms has often been a result of meticulous chemical analysis of their lipid components. Sponges, in particular, are known to possess a wide array of unusual fatty acids, often referred to as "demospongic acids," which are characterized by their exceptionally long carbon chains and unique patterns of unsaturation.

While a specific seminal study detailing the initial isolation and structural elucidation of 15Z,18Z,21Z,24Z-triacontatetraenoic acid from a marine sponge is not readily apparent in a singular, widely cited publication, the characterization of such molecules generally follows a standard set of sophisticated analytical techniques. The process typically begins with the collection of sponge biomass, followed by lipid extraction using organic solvents. The complex mixture of lipids is then fractionated using chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate individual fatty acids.

Geographic and Taxonomic Distribution of this compound in Marine Organisms

The distribution of specific VLC-PUFAs can provide valuable insights into chemotaxonomy and the ecological relationships between marine organisms.

Prevalence in Cliona celata and Related Porifera

The boring sponge, Cliona celata, is a cosmopolitan species known for its ability to excavate and inhabit calcareous substrates like mollusk shells and limestone. wikipedia.org While comprehensive studies detailing the complete fatty acid profile of Cliona celata and specifically quantifying the prevalence of this compound are limited, the presence of a diverse array of demospongic acids is a recognized characteristic of the class Demospongiae, to which Cliona belongs. nih.govplos.org Research on the lipid composition of various sponges has consistently revealed the presence of fatty acids with chain lengths exceeding 24 carbons, often with unusual branching and unsaturation patterns. nih.govplos.org It is within this context of remarkable fatty acid diversity in Demospongiae that the occurrence of this compound in Cliona celata and its relatives is anticipated.

Investigation of Other Marine Invertebrate Sources

The investigation into the presence of this compound extends beyond the phylum Porifera. Marine invertebrates, through their dietary habits and symbiotic relationships, can accumulate and modify fatty acids from their environment. For instance, organisms that feed on sponges may incorporate demospongic acids into their own tissues. The analysis of the fatty acid profiles of various marine invertebrates, therefore, serves as an indirect method to trace the distribution of sponge-derived compounds. However, specific reports identifying this compound in other marine invertebrate sources remain to be broadly documented.

Role of Symbiotic Microorganisms in the Production or Accumulation of VLC-PUFAs in Host Organisms

A growing body of evidence strongly suggests that many of the unique chemical compounds isolated from marine sponges are, in fact, produced by their associated microbial symbionts. Sponges are known to host dense and diverse communities of bacteria, archaea, fungi, and microalgae, which can constitute a significant portion of the sponge's biomass.

Biosynthetic Pathways and Metabolic Transformations of 15z,18z,21z,24z Triacontatetraenoic Acid

Enzymatic Elongation Systems (e.g., ELOVL Proteins) in Very Long-Chain Fatty Acid Synthesis

The elongation of fatty acid chains beyond the typical C16-C18 length is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs). nih.gov These enzymes catalyze the initial and rate-limiting step in the fatty acid elongation cycle, which involves the condensation of an acyl-CoA with malonyl-CoA to add a two-carbon unit to the fatty acid chain. libretexts.org In mammals, seven ELOVL elongases have been identified (ELOVL1-7), each with distinct substrate specificities for fatty acids of varying chain lengths and degrees of saturation. nih.gov

For the synthesis of VLC-PUFAs, including those with 28 or more carbons, ELOVL4 is the key elongase. nih.gov Studies have demonstrated that ELOVL4 is responsible for the elongation of fatty acids from C26 up to C38. nih.gov The biosynthesis of 15Z,18Z,21Z,24Z-triacontatetraenoic acid, a C30 fatty acid, would therefore heavily rely on the activity of ELOVL4 or an enzyme with similar functionality. The process begins with shorter omega-6 fatty acid precursors.

The general elongation cycle consists of four sequential reactions:

Condensation: Catalyzed by an ELOVL enzyme.

Reduction: A 3-ketoacyl-CoA reductase reduces the 3-keto group.

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.

Reduction: An enoyl-CoA reductase reduces the trans-2,3-enoyl-CoA, resulting in a saturated two-carbon extension.

This cycle is repeated to achieve the desired chain length.

Desaturase Enzymes and Their Specificity in Introducing Double Bonds into Long-Chain Fatty Acids

Fatty acid desaturases (FADS) are responsible for introducing double bonds at specific positions in the acyl chain, thereby creating unsaturated fatty acids. nih.gov These enzymes are critical for producing the characteristic polyunsaturated nature of fatty acids like this compound. The nomenclature of desaturases (e.g., Δ5, Δ6) indicates the position of the double bond they introduce, counting from the carboxyl end of the fatty acid. nih.gov

The biosynthesis of omega-6 PUFAs typically starts with linoleic acid (18:2n-6). The key desaturases in this pathway are:

Δ6-desaturase (FADS2): Introduces a double bond at the 6th position.

Δ5-desaturase (FADS1): Introduces a double bond at the 5th position.

While these are well-characterized for C18 and C20 PUFAs, the desaturation of very-long-chain fatty acids (≥C24) is less understood. It is plausible that the same desaturases exhibit activity on longer-chain substrates, or that other, more specialized desaturases are involved. For this compound, the double bonds are located at positions 15, 18, 21, and 24. This numbering is from the carboxyl end. Counting from the methyl (omega) end, the first double bond is at the 6th carbon, classifying it as an omega-6 fatty acid. The synthesis of this specific unsaturation pattern would require a precise sequence of elongation and desaturation steps.

Proposed Biosynthetic Precursors and Metabolic Intermediates in Marine Invertebrates

The biosynthesis of this compound in marine invertebrates likely starts from the essential fatty acid, linoleic acid (18:2n-6), obtained from their diet, which often includes microalgae and other microorganisms. nih.gov The proposed pathway involves a series of sequential elongation and desaturation reactions.

A plausible biosynthetic pathway is as follows:

Linoleic acid (18:2Δ⁹,¹²) is first desaturated by Δ6-desaturase to form γ-Linolenic acid (18:3Δ⁶,⁹,¹²) .

γ-Linolenic acid is then elongated by an ELOVL5-like enzyme to produce Dihomo-γ-linolenic acid (20:3Δ⁸,¹¹,¹⁴) .

A Δ5-desaturase then acts on Dihomo-γ-linolenic acid to yield Arachidonic acid (20:4Δ⁵,⁸,¹¹,¹⁴) . mdpi.com

From arachidonic acid, a series of elongation steps, likely catalyzed by ELOVL2 and subsequently ELOVL4-like enzymes , would extend the carbon chain. Each elongation adds two carbons.

Interspersed with these elongation steps, or acting on the elongated products, desaturase enzymes would introduce the additional double bonds. Given the final structure, it is likely that the existing double bonds are shifted with each elongation step, and new desaturations might not be necessary if the precursor already contains the required n-6 structure. The elongation process itself conserves the distance of the double bonds from the methyl end.

Therefore, the key steps leading to the C30 backbone would be the successive actions of elongases on arachidonic acid and its elongated products.

Interactive Data Table: Proposed Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Chemical Formula | Key Enzyme(s) |

| Linoleic acid | C18H32O2 | - |

| γ-Linolenic acid | C18H30O2 | Δ6-desaturase (FADS2) |

| Dihomo-γ-linolenic acid | C20H34O2 | ELOVL5 |

| Arachidonic acid | C20H32O2 | Δ5-desaturase (FADS1) |

| Docosatetraenoic acid | C22H36O2 | ELOVL2/ELOVL5 |

| Tetracosatetraenoic acid | C24H40O2 | ELOVL2/ELOVL4 |

| Hexacosatetraenoic acid | C26H44O2 | ELOVL4 |

| Octacosatetraenoic acid | C28H48O2 | ELOVL4 |

| This compound | C30H52O2 | ELOVL4 |

Genetic Determinants and Gene Expression Profiles Associated with VLC-PUFA Anabolism

The capacity of an organism to synthesize VLC-PUFAs is determined by the presence and expression of the necessary FADS and ELOVL genes. plos.orgnih.gov Genetic variants, such as single nucleotide polymorphisms (SNPs), within these genes can significantly influence the efficiency of fatty acid metabolism and lead to variations in the levels of different PUFAs in tissues. nih.govbohrium.com

In marine invertebrates, the identification of orthologs of vertebrate FADS and ELOVL genes provides strong evidence for their endogenous ability to produce VLC-PUFAs. nih.gov For instance, the expression of ELOVL4-like genes is a key indicator of an organism's potential to synthesize fatty acids with chain lengths greater than 24 carbons. nih.gov

Studies on gene expression profiles in marine invertebrates have shown that the expression of these genes can be influenced by various factors, including developmental stage, tissue type, and diet. For example, in some bivalve mollusks, the expression of FADS and ELOVL genes is upregulated when fed a diet deficient in long-chain PUFAs, suggesting a compensatory mechanism to produce these essential fatty acids endogenously. nih.gov The specific expression profiles of ELOVL4 and the relevant desaturases in tissues of marine invertebrates that are rich in this compound would provide direct evidence for their role in its synthesis.

Comparative Analysis of Omega-6 VLC-PUFA Biosynthesis across Diverse Marine Phyla

The ability to synthesize VLC-PUFAs, including omega-6 fatty acids like this compound, varies significantly across different marine invertebrate phyla. This variation reflects their diverse evolutionary histories, ecological niches, and dietary sources.

Phylum Porifera (Sponges): Sponges are known to contain a remarkable diversity of unusual fatty acids, including a high proportion of VLC-PUFAs. Some sponge species have been found to contain significant amounts of C24-C30 fatty acids. nih.gov The presence of FADS and ELOVL-like genes in sponge genomes suggests that they possess the enzymatic machinery for de novo synthesis of these compounds, although the contribution of symbiotic microorganisms cannot be entirely ruled out.

Phylum Cnidaria (e.g., Corals, Sea Anemones): Cnidarians also exhibit the capacity for PUFA biosynthesis. Genomic and transcriptomic analyses have identified both FADS and ELOVL genes in this phylum. nih.govnih.gov Phylogenetic studies suggest that cnidarians possess distinct FADS clades with potential Δ5 and Δ6 desaturase activities, as well as ELOVL4-like genes. nih.gov However, the fatty acid profiles can vary significantly, with some species showing an absence of PUFAs longer than C20, indicating that the expression or activity of the necessary elongases may be limited or substrate-specific. nih.gov

Phylum Mollusca (e.g., Bivalves, Gastropods, Cephalopods): Mollusks are a well-studied group in terms of fatty acid metabolism. Many species have been shown to contain a suite of FADS and ELOVL genes, enabling them to produce long-chain PUFAs. nih.govnih.gov Functional characterization has confirmed the presence of Δ5 and Δ6 desaturases, as well as elongases with specificities for C18, C20, and C22 PUFAs. The presence of ELOVL4-like genes in some mollusks suggests the potential for VLC-PUFA synthesis. The actual fatty acid composition, however, is heavily influenced by their diet. nih.gov

Interactive Data Table: Comparative Presence of Key Genes for Omega-6 VLC-PUFA Biosynthesis in Marine Phyla

| Phylum | FADS1 (Δ5-like) | FADS2 (Δ6-like) | ELOVL4-like | Evidence for C30:4n-6 or related VLC-PUFAs |

| Porifera | Present (inferred) | Present (inferred) | Present (inferred) | High levels of C24-C30 PUFAs reported |

| Cnidaria | Present | Present | Present | Variable; some species lack >C20 PUFAs |

| Mollusca | Present | Present | Present (in some) | Present in some species, often diet-dependent |

Biological Roles and Functional Implications of 15z,18z,21z,24z Triacontatetraenoic Acid

Contributions to Membrane Architecture and Fluidity in Producing Organisms

The distinct molecular structure of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) allows them to exert unique effects on the architecture and dynamics of cellular membranes. VLC-PUFAs possess a hybrid structure with a proximal carboxylic end that behaves like a saturated fatty acid and a distal methyl end containing multiple cis-double bonds, characteristic of a polyunsaturated fatty acid. aocs.org This bifunctional nature is thought to be key to maintaining both the structural integrity and fluidity of the membranes they inhabit. researchgate.net

Studies on model membranes have revealed that the incorporation of VLC-PUFAs significantly influences lipid packing. For instance, the presence of even small molar percentages of a VLC-PUFA in a dipalmitoylphosphatidylcholine (DSPC) monolayer leads to a positive deviation from the ideal mixture behavior, indicating repulsive forces between the VLC-PUFA and the saturated phospholipid. nih.gov This repulsion causes the VLC-PUFA to occupy a much larger mean molecular area than a typical phospholipid, suggesting that its polyunsaturated tail may fold and reinsert into the membrane, disrupting the otherwise orderly packing of saturated acyl chains. nih.gov

This disruption has profound effects on the physical properties of the membrane. The incorporation of just 0.1 mol % of a VLC-PUFA can significantly increase the membrane's compression modulus, making it more resistant to compression. nih.gov Furthermore, this small amount of VLC-PUFA was shown to increase the rate of lipid "flip-flop" (the translocation of a lipid from one leaflet of the bilayer to the other) by fourfold. nih.gov This enhanced fluidity and dynamic nature could be crucial in membranes that require a high flux of molecules, such as the retinoid transport in retinal membranes. nih.gov

Potential Involvement in Ecological Interactions within Marine Environments

Marine organisms are a prolific source of structurally diverse fatty acids, many of which possess significant biological activities. nih.govrsc.orgifremer.fr These compounds are often secondary metabolites that mediate ecological interactions.

Marine invertebrates, particularly primitive animals like sponges, produce an unprecedented variety of fatty acids. ifremer.frresearchgate.net Sponges are known to host a wide array of symbiotic microorganisms, and the total fatty acid profile of the sponge is a composite of metabolites from both the host and its symbionts. researchgate.net While many marine secondary metabolites are known to function in chemical defense against predators, fouling organisms, or pathogens, direct evidence specifically linking 15Z,18Z,21Z,24Z-triacontatetraenoic acid or other VLC-PUFAs to such roles is not extensively documented. Given the broad range of bioactivities exhibited by marine lipids, a role for VLC-PUFAs in defense or signaling remains a plausible area for future investigation.

Polyunsaturated fatty acids are fundamental to marine food webs, with primary production originating in microorganisms like microalgae and bacteria. mdpi.com These essential fatty acids are then transferred and modified as they move up the food chain, a process known as "trophic upgrading". mdpi.com While fish are often seen as the primary source of long-chain omega-3 fatty acids, they acquire these from their diet, with marine invertebrates serving as a critical intermediate link. mdpi.comnih.gov

VLC-PUFAs are part of this trophic transfer. They have been identified in several species of marine dinoflagellates, which are a foundational component of many marine food webs. nih.gov From these primary producers, VLC-PUFAs are transferred to higher trophic levels. For example, VLC-PUFAs such as 28:7n-3 have been found in Baltic herring (Clupea harengus), demonstrating their persistence and transfer through the marine ecosystem. nih.gov The presence of these specialized fatty acids across different trophic levels underscores their role in the biochemical landscape of marine environments.

Mechanistic Studies of this compound in Cellular Processes (excluding human clinical applications)

In vertebrates, VLC-PUFAs are not obtained from typical dietary sources and must be synthesized in situ within the tissues where they are found. aocs.org This synthesis is catalyzed by a family of enzymes, with Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4) being primarily responsible for producing fatty acids with chain lengths greater than 24 carbons. nih.govnih.gov

These specialized fatty acids are not typically found as free fatty acids but are instead incorporated into complex lipids such as phospholipids (B1166683) and sphingolipids. aocs.orgnih.gov They are found almost exclusively in highly specialized tissues, including the retina, brain, and spermatozoa. researchgate.netnih.gov

In Photoreceptor Membranes: In the retina, VLC-PUFAs are highly enriched in the outer segment discs of photoreceptor cells. nih.gov They are commonly found at the sn-1 position of phosphatidylcholine, with the long-chain PUFA docosahexaenoic acid (DHA) often attached at the sn-2 position. nih.govarvojournals.org This specific arrangement is believed to be critical for the unique biophysical properties of photoreceptor membranes, which must support the rapid signaling cascades of vision. Ablation of the Elovl4 gene in animal models leads to a reduction in these VLC-PUFA-containing phospholipids and subsequent photoreceptor degeneration. arvojournals.org

In Spermatogenesis: VLC-PUFAs are also essential for male fertility. In mammalian testes, they are found in sphingomyelin (B164518) and are highly enriched in the heads of spermatozoa. nih.govaocs.org Their presence is required for the maintenance of sperm membranes and for the process of spermatogenesis itself. aocs.org Studies in mouse models where the synthesis of specific VLC-PUFAs is knocked out have shown a complete halt in spermatogenesis, highlighting the critical role of these lipids in cell division and maturation during sperm production. aocs.org

Comparative Biological Activities with Other Marine-Derived VLC-PUFAs

The biological activity of a VLC-PUFA is determined by its specific structure, including chain length, degree of unsaturation, and the position of its double bonds (e.g., n-3 vs. n-6). While this compound is an n-6 fatty acid, many other VLC-PUFAs belong to the n-3 family.

In model membranes, n-3 VLC-PUFAs (like 32:6n-3) were found to induce greater repulsive forces and free energy of mixing compared to the shorter n-3 PUFA, DHA, suggesting that the very long chain is a key determinant of its powerful effect on membrane structure. nih.gov

Different tissues and species exhibit distinct profiles of VLC-PUFAs. For example, while n-6 VLC-PUFAs are most abundant in human and boar spermatozoa, ram and bull spermatozoa contain significant amounts of both n-3 and n-6 VLC-PUFAs. nih.gov The fatty acid profiles in organisms can be highly complex; studies in zebrafish have identified VLC-PUFAs with chain lengths up to 44 carbons and containing as many as 13 double bonds. nih.gov This diversity points to a wide range of specialized functions that are finely tuned to the physiological requirements of a specific cell or organism.

Interactive Table: Comparison of Selected Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) This table summarizes data on different VLC-PUFAs mentioned in scientific literature, highlighting their diversity.

| Fatty Acid | Abbreviation / Notation | Family | Chain Length:Double Bonds | Notable Occurrence / Function | Reference(s) |

|---|---|---|---|---|---|

| (15Z,18Z,21Z,24Z)-Triacontatetraenoic acid | 30:4n-6 | n-6 | 30:4 | A very-long-chain omega-6 fatty acid. | nih.gov |

| (15Z,18Z,21Z,24Z,27Z)-Triacontapentaenoic acid | 30:5n-3 | n-3 | 30:5 | A very-long-chain omega-3 fatty acid; marine metabolite. | ebi.ac.uk |

| Doconexent | Docosahexaenoic acid (DHA) | n-3 | 22:6 | Precursor for some VLC-PUFAs; crucial for retinal and brain function. | nih.govrsc.org |

| 28:7n-3 | - | n-3 | 28:7 | Found in marine dinoflagellates and Baltic herring. | nih.gov |

| 32:6n-3 | - | n-3 | 32:6 | Present in bull and ram spermatozoa; used in membrane studies. | nih.govnih.gov |

Table of Compounds

| Compound Name |

|---|

| 1,2-distearoyl-sn-3-glycero-phosphocholine (DSPC) |

| 15Z,18Z,21Z,24Z,27Z-triacontapentaenoic acid |

| This compound |

| Docosahexaenoic acid (DHA) |

| Eicosapentaenoic acid (EPA) |

| Phosphatidylcholine |

Advanced Analytical Methodologies for Academic Research on 15z,18z,21z,24z Triacontatetraenoic Acid

Chromatographic Techniques for Isolation and Separation

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex lipid mixtures into individual components. The choice of technique depends on the analytical goal, whether it is purification, quantification, or identification.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a primary tool for the quantitative and qualitative analysis of fatty acids. Due to the low volatility of free fatty acids, they are typically derivatized to more volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis. This is achieved through esterification, for instance, by using methanolic HCl or a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). metabolomicsworkbench.org

In a typical GC-MS workflow, the FAMEs mixture is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. For FAMEs, columns like the Rtx-5Sil MS are often used. metabolomicsworkbench.org The retention time of the 15Z,18Z,21Z,24Z-triacontatetraenoic acid methyl ester helps in its initial identification, which is then confirmed by its mass spectrum. The mass spectrometer fragments the eluting FAME molecule into a predictable pattern of ions, creating a unique mass spectrum that serves as a molecular fingerprint for definitive identification.

| Parameter | Description | Relevance to Analysis |

| Derivatization | Conversion of the fatty acid to its methyl ester (FAME). | Increases volatility, making the compound suitable for GC analysis. metabolomicsworkbench.org |

| Stationary Phase | Typically a fused silica (B1680970) capillary column with a bonded phase (e.g., polysiloxane). | The polarity and length of the column determine the separation efficiency of different FAMEs. |

| Retention Time | The time taken for the FAME to travel through the column. | A characteristic value used for tentative identification against standards. |

| Mass Spectrum | The fragmentation pattern generated by electron ionization (EI). | Provides definitive structural information for confirmation of identity. |

Liquid chromatography offers a powerful alternative to GC, particularly for analyzing intact fatty acids without derivatization or for separating complex lipid classes. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, faster analysis, and increased sensitivity compared to traditional HPLC.

When hyphenated with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally sensitive and specific technique. In this setup, the UPLC separates the fatty acids, which are then ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of this compound based on its mass-to-charge ratio. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is invaluable for quantifying the fatty acid in complex biological matrices.

Before fine-grained analysis by GC-MS or LC-MS, samples often require purification and fractionation to remove interfering substances and isolate the lipid fraction. Solid Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netnih.gov It operates like a miniature chromatography column, where a sample is passed through a solid adsorbent (the stationary phase). researchgate.net By choosing appropriate sorbents and elution solvents, lipids can be selectively retained and then eluted, effectively separating them from other cellular components. For fatty acids, a common SPE sorbent is octadecylsilane (B103800) (C18) bonded silica, which retains lipids based on their hydrophobicity. researchgate.net

Thin Layer Chromatography (TLC) is another fundamental technique for the separation of lipid classes. youtube.com In TLC, the stationary phase is a thin layer of an adsorbent like silica gel coated on a plate. youtube.com The sample is spotted at the bottom of the plate, which is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. youtube.com This allows for the separation of total lipids into classes such as neutral lipids, free fatty acids, and phospholipids (B1166683). The separated bands can be visualized and scraped from the plate for subsequent analysis.

| Technique | Principle | Application in Fatty Acid Research |

| Solid Phase Extraction (SPE) | Differential partitioning of solutes between a liquid sample and a solid adsorbent. researchgate.netnih.gov | Sample cleanup, isolation of total lipids, fractionation of lipid classes prior to instrumental analysis. researchgate.net |

| Thin Layer Chromatography (TLC) | Separation based on differential migration of solutes on a solid adsorbent layer, driven by a liquid mobile phase. youtube.com | Qualitative analysis of lipid extracts, separation of lipid classes (e.g., phospholipids, triglycerides, free fatty acids), preparative isolation of fatty acid fractions. nih.gov |

Advanced Spectroscopic Methods for Detailed Structural Elucidation (beyond basic identification)

While mass spectrometry is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the precise molecular structure, including the exact location and configuration of double bonds.

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of fatty acids. nih.govresearchgate.net It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

1D NMR: A one-dimensional ¹H NMR spectrum provides key information. The chemical shifts of the olefinic protons (–CH=CH–) around 5.3-5.5 ppm confirm the presence of double bonds. nih.gov The signals for bis-allylic protons (–CH=CH–CH₂ –CH=CH–), typically found around 2.8 ppm, are particularly indicative of the methylene-interrupted double bond system present in this compound. nih.gov

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon chain's proton network. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing a map of C-H bonds. nih.govmagritek.com It is invaluable for assigning the specific ¹³C signals for the olefinic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. magritek.com It is crucial for connecting molecular fragments across quaternary carbons or the carboxyl group and for confirming the precise location of the double bonds along the long aliphatic chain.

By integrating these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Isotopic Labeling Strategies for Tracing Metabolic Pathways and Flux

To understand how this compound is synthesized, elongated, or metabolized in a biological system, researchers employ stable isotope tracing. nih.govnih.gov This approach involves feeding cells or organisms a substrate (e.g., glucose or a shorter fatty acid) that has been enriched with a stable isotope, most commonly ¹³C. youtube.com

The labeled substrate enters the metabolic network, and the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using GC-MS or LC-MS, one can trace the flow of carbon through specific biochemical pathways. nih.govnih.gov

Metabolic Flux Analysis (MFA) is a computational method that uses these isotope labeling patterns, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govnih.gov For instance, by providing a ¹³C-labeled precursor fatty acid, MFA can quantify the rate of elongation and desaturation reactions that lead to the synthesis of this compound. This provides a dynamic view of fatty acid metabolism that cannot be obtained from concentration measurements alone. nih.govmit.edu

| Strategy | Principle | Application to the Compound |

| Stable Isotope Tracing | A labeled precursor (e.g., ¹³C-glucose, ¹³C-linoleic acid) is introduced into a biological system. youtube.comyoutube.com | Traces the carbon atoms from precursors into the newly synthesized this compound molecule. |

| Mass Isotopomer Analysis | Mass spectrometry is used to measure the distribution of labeled and unlabeled forms of the target fatty acid. nih.gov | Reveals the extent of incorporation and the pathways involved in the synthesis or modification of the fatty acid. |

| Metabolic Flux Analysis (MFA) | A computational framework that uses isotopic labeling data to quantify reaction rates within a metabolic network. nih.govnih.gov | Quantifies the rates of elongation and desaturation pathways responsible for the production and turnover of this compound. |

Lipidomics Approaches for Comprehensive Profiling of VLC-PUFAs in Biological Samples

The comprehensive analysis of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs), including this compound, within biological matrices presents significant analytical challenges due to their low abundance, structural complexity, and the presence of numerous isomers. nih.gov Lipidomics, the large-scale study of lipids, offers powerful methodologies to overcome these challenges, enabling detailed profiling and quantification. mdpi.com These approaches are critical for understanding the biological roles of VLC-PUFAs in specialized tissues like the retina, brain, and testes where they are predominantly found. nih.govnih.gov

The analysis of VLC-PUFAs typically involves a multi-step workflow encompassing lipid extraction, separation, detection, and data analysis. creative-proteomics.comyoutube.com The choice of methodology depends on whether the goal is a broad, untargeted survey of all detectable lipids or a targeted analysis focusing on specific molecules or lipid classes. youtube.com

A crucial first step is the efficient extraction of lipids from the biological sample. Common methods include variations of the Folch or Bligh-Dyer techniques, which use a chloroform/methanol/water solvent system to partition lipids from other cellular components. researchgate.netbiorxiv.org Solid-phase extraction (SPE) or liquid-liquid extraction may also be employed for further sample cleanup and concentration of the lipid fraction. nih.gov

Following extraction, the complex lipid mixture is subjected to chromatographic separation. Gas Chromatography (GC) and Liquid Chromatography (LC) are the two primary techniques used. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, fatty acids must first be derivatized to form more volatile esters, typically fatty acid methyl esters (FAMEs). nih.govresearchgate.net This is achieved through esterification or transesterification reactions. The resulting FAMEs are then separated based on their boiling points and retention times on a GC column and detected by a mass spectrometer. GC-MS is particularly effective for quantifying total fatty acid composition. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) has become the dominant platform for lipidomics. mdpi.com It allows for the analysis of intact lipid molecules, providing information not only on the fatty acid composition but also on how they are assembled into complex lipids like phosphatidylcholines. fao.orgresearchgate.net Reversed-phase LC is commonly used, where longer acyl chains elute later than shorter ones. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, provide accurate mass measurements, which are essential for identifying specific VLC-PUFA-containing lipid species. nih.govyoutube.com

Targeted lipidomics approaches, often using triple quadrupole mass spectrometers, offer high sensitivity and specificity for quantifying known VLC-PUFAs and their metabolites. creative-proteomics.comyoutube.com This involves techniques like selected reaction monitoring (SRM), where the instrument is set to detect specific precursor-to-product ion transitions unique to the target molecule. nih.gov

The table below illustrates a typical targeted LC-MS/MS method for the analysis of phosphatidylcholine (PC) species containing VLC-PUFAs.

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | Linear gradient from 30% to 100% B over 20 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| This table represents a generalized LC-MS/MS method for the analysis of VLC-PUFA-containing phospholipids. Actual parameters may vary based on the specific instrument and target analytes. |

Detailed research findings have demonstrated the power of these lipidomics approaches. For instance, studies on the human retina have utilized LC-MS/MS to characterize the distribution of various VLC-PUFA-containing PCs in different retinal regions, such as the cone-rich macula and the rod-rich periphery. arvojournals.org These analyses have revealed that while C32 and C34 VLC-PUFAs are relatively abundant, longer chain species like C38 are much scarcer. arvojournals.org

The data generated from lipidomics experiments are vast and complex, requiring sophisticated bioinformatics tools for processing. This includes peak identification, lipid species annotation based on accurate mass and fragmentation patterns, and statistical analysis to identify significant changes in lipid profiles between different biological states. mdpi.com

The table below summarizes key findings from lipidomics studies on VLC-PUFAs in various biological contexts.

| Biological Sample | Key VLC-PUFA Findings | Analytical Technique Used |

| Human Retina | Identification of distinct VLC-PUFA profiles in cone-rich and rod-rich regions. For example, 34:6 PC was more prevalent in the cone-rich macula. arvojournals.org | LC-MS/MS, MALDI Imaging arvojournals.org |

| Bovine Retina | Characterization and quantification of numerous phosphatidylcholine species containing C24 to C36 VLC-PUFAs. fao.org | HPLC-ESI-MS/MS fao.org |

| Mouse Retina | Revealed decreased levels of VLC-PUFA-containing phospholipids (e.g., PC(50:12)) during aging. biorxiv.org | LC-MS biorxiv.org |

| Zebrafish Model | Identification of VLC-PUFAs with up to 44 carbons and 13 double bonds. nih.gov | UPLC-MS nih.gov |

| Bull and Ram Spermatozoa | Found high concentrations of VLC-PUFAs (e.g., 32:6n3) in sphingomyelin (B164518) and ceramides. nih.gov | GC-MS, LC/ESI-MS nih.gov |

| This table presents a selection of research findings on VLC-PUFA distribution and analysis in different biological samples. |

Future Directions in Research on 15z,18z,21z,24z Triacontatetraenoic Acid

Elucidation of Novel Genes and Enzymes Governing VLC-PUFA Biosynthesis in Marine Organisms

The biosynthesis of VLC-PUFAs is a multi-step enzymatic process involving a series of desaturation and elongation reactions. While the primary gene families responsible, namely fatty acyl desaturases (FADS) and Elongation of Very-Long-Chain Fatty Acids (Elovl) enzymes, are known, the specific genetic machinery responsible for producing exceptionally long fatty acids like triacontatetraenoic acid remains largely uncharacterized. nih.govresearchgate.net

Future research must prioritize the discovery and characterization of novel genes and enzymes from diverse marine organisms, particularly from the class Demospongiae, which are known to contain high concentrations of these "demospongic acids". nih.govcolab.ws Functional characterization studies have identified Elovl4 as a key enzyme responsible for the synthesis of fatty acids greater than 24 carbons in length. researchgate.netaocs.org Investigating the genomes and transcriptomes of sponges rich in 15Z,18Z,21Z,24Z-triacontatetraenoic acid could reveal new Elovl-type elongases or other unique enzymes with the specific substrate affinity required to produce a C30 backbone. Furthermore, research indicates that sponges may acquire the necessary precursor fatty acids from their endosymbiotic bacteria, suggesting that the key genetic components for the initial stages of biosynthesis may reside within these microbial symbionts. nih.gov Therefore, metagenomic studies of sponge microbiomes are a promising avenue for identifying these novel biosynthetic genes.

Key research objectives include:

Gene Mining: Sequencing the genomes and transcriptomes of marine organisms, especially sponges from the class Demospongiae, that are known to produce this compound.

Functional Characterization: Expressing candidate genes in heterologous systems, such as yeast, to confirm their enzymatic activity and substrate specificity.

Enzyme Evolution: Studying the phylogenetic relationships of newly discovered enzymes to understand the evolutionary adaptations that led to the production of VLC-PUFAs.

Comprehensive Assessment of its Role in Sponge Physiology and Ecosystem Function

Sponges in the class Demospongiae contain remarkably high levels (34–79%) of C24–C30 fatty acids, which are integral to their biology. colab.ws These VLC-PUFAs, including this compound, are major constituents of their membrane phospholipids (B1166683). nih.gov Their unique structure, with a very long acyl chain, suggests a critical role in maintaining the physical properties, fluidity, and function of cellular membranes, which is essential for the organism's adaptation to its environment. nih.govaocs.orgwjbphs.com

A comprehensive assessment is needed to understand the precise physiological functions of this compound. This involves investigating its role in membrane architecture, where its length may allow it to span both leaflets of the lipid bilayer, providing unique stability. aocs.org Its biosynthesis from bacterially-derived precursors also points to a significant role in the host-symbiont relationship, a cornerstone of sponge ecology. nih.gov Because the fatty acid profile of sponges is so distinct, it can serve as a chemotaxonomic marker to differentiate species. nih.gov Understanding the function of specific VLC-PUFAs will enhance their utility in this regard and provide insights into the ecological success of sponges.

Future research should focus on:

Membrane Biophysics: Utilizing model membrane systems to determine how this compound affects membrane fluidity, thickness, and the function of embedded proteins.

Host-Symbiont Interactions: Investigating how the exchange of fatty acid precursors and the final VLC-PUFA product mediates the relationship between sponges and their microbial symbionts.

Ecological Adaptation: Correlating the abundance of this fatty acid with different environmental pressures (e.g., temperature, pressure) to understand its role in adaptation.

Development of Engineered Biological Systems for VLC-PUFA Production (e.g., algal or yeast platforms)

The rarity of this compound in common sources necessitates the development of alternative production methods for research and potential commercial applications. Metabolic engineering offers a sustainable and scalable solution. nih.gov The creation of engineered biological systems, or "bio-factories," using well-established platforms like microalgae and yeast is a highly promising future direction.

The foundational step involves the identification of the complete biosynthetic pathway, as outlined in section 6.1. Once the specific elongase and desaturase genes are known, they can be introduced into a suitable host organism. Yeast (e.g., Saccharomyces cerevisiae) is an effective host for reconstituting fatty acid pathways and is already used for the functional characterization of elongase enzymes. nih.govnih.gov Oleaginous microalgae are particularly attractive as they are natural producers of lipids and can be cultivated on a large scale. nih.govmdpi.com Engineering these platforms to produce specific VLC-PUFAs involves the transfer of the necessary biosynthetic genes and the optimization of culture conditions to maximize yield.

Key steps in this research area include:

Pathway Reconstruction: Introducing the identified genes for the biosynthesis of this compound into a selected chassis organism (algae or yeast).

Metabolic Optimization: Enhancing the flow of precursors towards the desired VLC-PUFA by upregulating key biosynthetic steps and downregulating competing pathways.

Fermentation/Cultivation Development: Optimizing growth conditions, such as nutrient feeds and environmental parameters, to achieve high-density cultures and maximize the production of the target compound.

Application of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) to Understand its Biological Context

To gain a holistic understanding of this compound, it is essential to move beyond single-gene or single-molecule analysis and embrace a systems biology perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for dissecting complex biological processes. scialert.netfrontiersin.orgresearchgate.net A recent study on a high-lipid producing microalgae mutant successfully used a multi-omics strategy to uncover the interconnected molecular changes responsible for the phenotype. biorxiv.org

Applying this strategy to the study of this compound would provide an unprecedented level of detail about its biological context.

The integration of these datasets would allow researchers to build comprehensive models of VLC-PUFA metabolism, revealing regulatory hubs and pathway dynamics that would be invisible to single-omics approaches.

| Omics Approach | Research Question | Expected Outcome |

| Genomics | What genes are required for biosynthesis? | Identification of the complete set of elongase, desaturase, and supporting enzyme genes. jyu.fi |

| Transcriptomics | When and under what conditions are these genes expressed? | Quantification of gene expression levels under different environmental conditions or life stages, revealing regulatory patterns. frontiersin.org |

| Proteomics | Which enzymes are present and active? | Identification and quantification of the actual proteins (enzymes) produced from the transcripts, confirming their presence. frontiersin.org |

| Metabolomics | What is the concentration of the fatty acid and its precursors? | Precise measurement of this compound, its intermediates, and related lipids, providing a direct readout of the metabolic output. frontiersin.org |

Investigation of Environmental Factors Influencing the Production and Distribution of this compound

The production of fatty acids in marine organisms is not static; it is dynamically influenced by a range of environmental factors. The distribution and abundance of this compound in nature are likely governed by the interplay between the producing organism's genetics and its surrounding environment.

Key environmental variables that require investigation include:

Temperature: Temperature is a critical factor affecting the fluidity of cell membranes. In many marine organisms, a decrease in temperature leads to an increase in the degree of fatty acid unsaturation to maintain membrane function. frontiersin.orgnih.gov Research is needed to determine if the production of this specific C30 tetraenoic acid is modulated by thermal shifts as an adaptive response.

Nutrient Availability: In microalgae, which are primary producers of many PUFAs, lipid synthesis is heavily dependent on nutrient levels, particularly nitrogen and phosphate. nih.govresearchgate.net For sponges and other invertebrates, the diet and the fatty acid composition of available food sources (like phytoplankton and bacteria) are paramount. scialert.netnih.gov Studies should explore how nutrient limitation or changes in dietary input affect the organism's ability to synthesize or accumulate this compound.

Light and CO2: For photosynthetic producers like microalgae, light intensity, duration, and CO2 concentration can significantly alter lipid metabolism and fatty acid profiles. researchgate.net Investigating these factors is crucial if microalgae are identified as a primary source or are to be developed as a production platform.

By systematically studying these environmental drivers, researchers can better predict the distribution of this VLC-PUFA in marine ecosystems and optimize its production in controlled settings.

Q & A

Q. What are the primary natural sources of 15Z,18Z,21Z,24Z-triacontatetraenoic acid, and how is it quantified in biological samples?

- Answer : This fatty acid is identified as a methyl ester in Cliona celata (sponge species), constituting 7% of total methyl esters . In oxidized phospholipids, it is incorporated into cell membrane structures, as shown in synthetic pathways involving triacontaheptaenoyl groups . Quantification typically involves gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming double-bond geometry and carbon chain length. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight verification (C₃₀H₅₀O₂; MW 442.728 g/mol) . High-resolution MS (HRMS) is advised for distinguishing isomers.

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store as a solution in methyl acetate at -20°C to prevent oxidation. Stability exceeds one year under these conditions . Avoid freeze-thaw cycles and exposure to light. Purity should be verified via HPLC (>95%) before experimental use .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound?

- Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from differences in sample purity, model systems, or assay conditions. To address this:

- Triangulate methods : Combine lipidomics (LC-MS/MS), cell-based assays, and in vivo models to validate findings .

- Control purity : Use ≥95% pure standards (verified via GC-MS) to minimize confounding effects of contaminants .

- Replicate across models : Compare results in primary cells, immortalized lines, and animal tissues to assess context-dependent activity .

Q. How can researchers design experiments to elucidate the biosynthesis pathway of this compound?

- Answer : Biosynthesis likely involves elongation and desaturation of shorter-chain precursors (e.g., C24:5n-3). Key steps include:

- Isotope labeling : Track ¹³C-labeled C24:5n-3 in Cliona celata cultures to identify elongation products .

- Enzyme assays : Test Δ6-desaturase and elongase activity in microsomal fractions using substrates like C24:5n-3 .

- Gene silencing : Knock down putative elongase (ELOVL) genes in model organisms to confirm their role in C30:4n-3 production .

Q. What challenges arise in synthesizing this compound, and how are they mitigated?

- Answer : Challenges include stereochemical control of double bonds and chain length specificity. Solutions:

- Stereoselective synthesis : Use Pd-catalyzed cross-coupling to install Z-configured double bonds .

- Protecting groups : Employ tert-butyl-dimethylsilyl (TBDMS) ethers to prevent oxidation during elongation .

- Purification : Optimize reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate the target compound .

Methodological Notes

- Data Contradiction Analysis : When conflicting functional data emerge, apply triangulation by cross-validating results with orthogonal techniques (e.g., fluorescence microscopy for membrane localization vs. biochemical assays for enzymatic activity) .

- Experimental Design : For comparative studies, include negative controls (e.g., saturated C30:0 fatty acid) and positive controls (e.g., arachidonic acid) to contextualize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.